molecular formula C19H25BFNO3 B12946273 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12946273
M. Wt: 345.2 g/mol
InChI Key: LTMBUDQDJZEXAS-UHFFFAOYSA-N
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Description

1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a boronic ester group and a fluorinated indole moiety

Preparation Methods

The synthesis of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Borylation: The boronic ester group is introduced using a Miyaura borylation reaction, which involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Final Coupling: The final step involves coupling the fluorinated indole with the boronic ester under Suzuki-Miyaura cross-coupling conditions to yield the desired compound.

Chemical Reactions Analysis

1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The boronic ester group can undergo nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biological studies to investigate the role of specific molecular pathways or targets.

    Catalysis: The boronic ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The fluorinated indole moiety can interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar compounds include:

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a boronic ester group and a fluorinated aromatic ring, making it useful in similar applications.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic ester derivative with fluorine, used in medicinal chemistry and materials science.

    N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound is used in similar applications, particularly in catalysis and materials science.

The uniqueness of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one lies in its combination of a fluorinated indole moiety and a boronic ester group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C19H25BFNO3

Molecular Weight

345.2 g/mol

IUPAC Name

1-[4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H25BFNO3/c1-17(2,3)16(23)22-11-10-12-14(21)9-8-13(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3

InChI Key

LTMBUDQDJZEXAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CN3C(=O)C(C)(C)C

Origin of Product

United States

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